S-Ethyl-CoA

Description

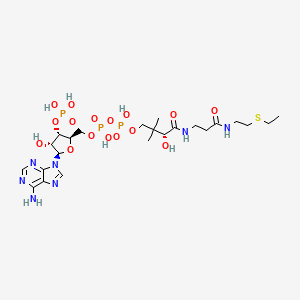

Structure

2D Structure

Properties

CAS No. |

70019-68-0 |

|---|---|

Molecular Formula |

C23H40N7O16P3S |

Molecular Weight |

795.6 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-ethylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C23H40N7O16P3S/c1-4-50-8-7-25-14(31)5-6-26-21(34)18(33)23(2,3)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-29-15-19(24)27-11-28-20(15)30/h11-13,16-18,22,32-33H,4-10H2,1-3H3,(H,25,31)(H,26,34)(H,38,39)(H,40,41)(H2,24,27,28)(H2,35,36,37)/t13-,16-,17-,18+,22-/m1/s1 |

InChI Key |

YGTAAWZKDDQUQN-ZSJPKINUSA-N |

Isomeric SMILES |

CCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

ethyl-coenzyme A S-ethyl-CoA S-ethyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

S-Ethyl-CoA structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a vital intermediate in various metabolic pathways, serving as an ethyl group donor and playing a role in the biosynthesis of essential biomolecules. This document provides an in-depth technical overview of the structure, chemical properties, and relevant experimental methodologies pertaining to this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this important acyl-CoA thioester.

Chemical Structure and Properties

This compound is an acyl-coenzyme A derivative characterized by an ethyl group attached to the sulfur atom of the coenzyme A molecule.

Chemical Structure

The structure of this compound consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety linked to a pantothenic acid unit, which is in turn connected to a β-mercaptoethylamine group. The ethyl group is attached to the terminal thiol of the β-mercaptoethylamine via a thioester bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H40N7O16P3S | [1][2] |

| Molecular Weight | 795.58 g/mol (free acid) | [1][2] |

| Exact Mass | 795.15 g/mol (free acid) | [2] |

| CAS Number | 70019-68-0 | [3] |

| Appearance | Clear aqueous solution, colorless to slightly yellow | [2] |

| Purity | ≥ 95% (by HPLC) | [1][2] |

| pH (in solution) | 7.5 ± 0.5 | [2] |

| Storage Conditions | -20 °C | [2] |

| Spectroscopic Properties | λmax: 260 nm (in Tris-HCl, pH 7.5) | [2] |

| Molar Extinction Coefficient (ε) at 260 nm: 16.0 L mmol⁻¹ cm⁻¹ | [2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. Below are representative protocols for each approach.

This method involves the activation of propionic acid with ethylchloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A.

Materials:

-

Propionic anhydride

-

Coenzyme A (free acid)

-

Triethylamine (B128534) (TEA)

-

Ethylchloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, 0.5 M

-

Dry ice/acetone bath

-

Standard laboratory glassware

Procedure:

-

Dissolve propionic anhydride (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15°C using a dry ice/acetone bath.

-

Add triethylamine (2 equivalents) dropwise while stirring.

-

Slowly add ethylchloroformate (2 equivalents) to the reaction mixture and stir for 30 minutes at -15°C to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO₃ solution.

-

Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, maintaining the temperature at -15°C.

-

Allow the reaction to proceed for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

The crude this compound solution is then ready for purification.

This method utilizes an acyl-CoA synthetase (ligase) to catalyze the formation of this compound from propionate (B1217596) and Coenzyme A.

Materials:

-

Propionic acid

-

Coenzyme A (lithium salt)

-

ATP (disodium salt)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

A suitable short-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available equivalent)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM Coenzyme A

-

10 mM Propionic acid

-

1 mM DTT

-

-

Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the reaction progress by HPLC to observe the formation of this compound and the consumption of Coenzyme A.

-

Once the reaction is complete, the enzyme can be removed by ultrafiltration or the entire mixture can be subjected to purification.

Purification of this compound

Purification of this compound from the crude reaction mixture is typically achieved by a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Materials:

-

C18 SPE cartridge

-

Deionized water

-

Ammonium (B1175870) acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

Procedure:

-

Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.

-

Equilibrate the cartridge with 10 mL of the ammonium acetate buffer.

-

Load the crude this compound reaction mixture onto the cartridge.

-

Wash the cartridge with 10 mL of the ammonium acetate buffer to remove salts and other polar impurities.

-

Elute the this compound with a stepwise gradient of methanol in the ammonium acetate buffer (e.g., 20%, 50%, and 80% methanol). Collect fractions at each step.

-

Analyze the fractions by analytical HPLC to identify those containing this compound.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size)

Mobile Phase:

-

Solvent A: 50 mM Ammonium acetate, pH 5.0

-

Solvent B: Acetonitrile

Procedure:

-

Pool the SPE fractions containing this compound and concentrate under reduced pressure.

-

Redissolve the concentrated sample in a minimal volume of Solvent A.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a linear gradient of Solvent B (e.g., 5% to 50% Solvent B over 30 minutes) at a flow rate of 10-20 mL/min.

-

Monitor the elution at 260 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound as a powder.

Analytical Methods

Instrumentation:

-

Analytical HPLC system with a UV detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 50 mM Potassium phosphate (B84403) buffer, pH 7.0

-

Solvent B: Acetonitrile

Procedure:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject 10-20 µL of the sample.

-

Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes) at a flow rate of 1 mL/min.

-

Monitor the absorbance at 260 nm. The retention time of this compound will need to be determined using a standard.

Mass spectrometry is a powerful tool for the confirmation of the identity and purity of this compound.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an HPLC system.

Expected Fragmentation Pattern: Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit characteristic fragmentation patterns. For this compound ([M+H]⁺ ≈ 796.6), key expected fragments include:

-

A fragment corresponding to the loss of the ethyl-thio group.

-

A fragment representing the phosphopantetheine moiety.

-

The adenosine 3'-phosphate 5'-diphosphate fragment.

Metabolic Significance

This compound is a key intermediate in the ethylmalonyl-CoA pathway , an alternative route for acetyl-CoA assimilation found in some bacteria. This pathway is crucial for the metabolism of C1 and C2 compounds.

References

The Enigmatic Role of S-Ethyl-CoA in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-CoA thioester whose metabolic significance is gradually coming to light, particularly within the context of alternative carbon metabolism pathways. While not as ubiquitously recognized as its close relative, acetyl-CoA, emerging evidence suggests this compound plays a key role as an intermediate in the ethylmalonyl-CoA pathway, a vital route for acetyl-CoA assimilation in various bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, detailing its synthesis, degradation, and the key enzymatic players involved. This document also collates available quantitative data and outlines relevant experimental protocols to facilitate further research into this intriguing molecule and its potential as a target for drug development.

Introduction to this compound

This compound is a thioester molecule where an ethyl group is linked to the sulfhydryl group of Coenzyme A. While commercially available for research purposes, its endogenous roles have been less explored compared to other acyl-CoAs.[1][2] Recent studies have implicated this compound and its derivatives as crucial intermediates in specialized metabolic pathways, most notably the ethylmalonyl-CoA pathway.

Synthesis of this compound and its Derivatives

The primary route for the synthesis of ethyl-acyl-CoA derivatives is through the ethylmalonyl-CoA pathway, which serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds in some microorganisms.[3][4][5][6]

A key step in this pathway is the conversion of butyryl-CoA to crotonyl-CoA, catalyzed by butyryl-CoA dehydrogenase .[7][8] This sets the stage for the formation of ethyl-containing CoA esters.

The central reaction leading to the formation of an ethyl-branched intermediate is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, a reaction catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr) .[1][9][10] This enzyme utilizes NADPH and CO2 in this unique carboxylation reaction.[1]

While the direct synthesis of this compound from ethanol (B145695) or other precursors is not yet fully elucidated, it is hypothesized to be a potential intermediate in the formation of butyryl-CoA or other related short-chain acyl-CoAs, particularly in organisms with active butyrate (B1204436) metabolism.

Degradation of this compound Derivatives

The degradation of ethyl-branched CoA esters is primarily managed by the enzyme ethylmalonyl-CoA decarboxylase . This enzyme catalyzes the conversion of ethylmalonyl-CoA to butyryl-CoA and CO2, effectively removing the carboxyl group introduced by Ccr.[11][12] This "metabolite proofreading" function is crucial for preventing the accumulation of potentially toxic intermediates.[12]

Metabolic Pathways Involving this compound Derivatives

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is the most well-characterized metabolic network involving this compound derivatives. This pathway is essential for bacteria that lack a functional glyoxylate cycle, enabling them to grow on C2 compounds like acetate.[3][5][6][13] The pathway's intermediates include crotonyl-CoA, (2S)-ethylmalonyl-CoA, and methylsuccinyl-CoA.[3][5]

Below is a diagram illustrating the core reactions of the ethylmalonyl-CoA pathway.

Quantitative Data

Quantitative data on this compound metabolism is sparse. However, kinetic parameters for some of the key enzymes in the broader ethylmalonyl-CoA pathway have been determined.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism | Reference |

| Crotonyl-CoA Carboxylase/Reductase | Crotonyl-CoA | 21 ± 2 | 103 ± 3 s⁻¹ | Rhodobacter sphaeroides | [2] |

| NADPH | 37 ± 4 | Rhodobacter sphaeroides | [2] | ||

| CO2 | 90 ± 10 | Rhodobacter sphaeroides | [2] | ||

| Butyryl-CoA Dehydrogenase | Butyryl-CoA | - | 7 U/mg | Clostridium kluyveri | [7] |

Experimental Protocols

Detection and Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of short-chain acyl-CoAs, including this compound.[4][14][15]

Sample Preparation:

-

Cell Lysis: Rapidly quench metabolic activity by harvesting cells into a cold solvent mixture, such as acetonitrile/methanol/water.

-

Protein Precipitation: Precipitate proteins using an agent like 5-sulfosalicylic acid (SSA).[4]

-

Extraction: Extract the acyl-CoAs from the supernatant. Solid-phase extraction (SPE) can be used for cleanup, but care must be taken to avoid loss of short-chain species.[4]

-

Internal Standard: Spike samples with a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C15:0-CoA), for accurate quantification.[15]

LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography. An ion-pairing agent, such as tributylamine, is often included in the mobile phase to improve retention of the polar CoA molecules.

-

Mass Spectrometry: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for each analyte. For this compound, this would involve monitoring the transition from the protonated molecular ion to a characteristic fragment ion.

The following diagram outlines a general workflow for the analysis of short-chain acyl-CoAs.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 12. Regulation of the butyryl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butyryl coa dehydrogenase | Sigma-Aldrich [sigmaaldrich.com]

- 14. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]

- 15. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]

S-Ethyl-CoA as a Coenzyme A Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a central molecule in cellular metabolism, acting as a carrier for acyl groups in a vast array of biochemical reactions. Its thioester linkage provides the energy required for numerous enzymatic transformations, including the Krebs cycle, fatty acid metabolism, and the synthesis of various cellular components. Analogs of Coenzyme A, such as S-Ethyl-CoA, are invaluable tools for studying the mechanisms of CoA-dependent enzymes and for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, summarizing its properties, potential enzymatic interactions, and methodologies for its study.

Physicochemical Properties of this compound

This compound is a synthetic analog of Coenzyme A where the reactive thiol group is modified with an ethyl group. This modification alters its chemical reactivity and its ability to participate in enzymatic reactions. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula (free acid) | C23H40N7O16P3S | [1] |

| Molecular Weight (free acid) | 795.58 g/mol | [1][] |

| Exact Mass (free acid) | 795.15 g/mol | [1] |

| Purity (via HPLC) | ≥ 95% | [1][] |

| Appearance | Clear aqueous solution | [] |

| Form | Solution in water | [1] |

| Color | Colorless to slightly yellow | [1] |

| Concentration | 10 mM - 11 mM | [1] |

| pH | 7.5 ±0.5 | [1] |

| Spectroscopic Properties (λmax) | 260 nm | [1] |

| Molar Extinction Coefficient (ε) | 16.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |

| Storage Conditions | -20 °C | [1] |

| Shelf Life | 12 months from date of delivery | [1] |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the chemo-enzymatic synthesis of this compound.

Potential Enzymatic Interactions of this compound

The ethyl modification of the thiol group in this compound is expected to significantly impact its interaction with CoA-dependent enzymes. It may act as a substrate, an inhibitor, or a metabolic probe depending on the specific enzyme and reaction.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[4] Given that this compound is an analog of the natural substrate, it is plausible that it could act as a competitive inhibitor of ACC.

Carnitine Palmitoyltransferase (CPT)

Carnitine palmitoyltransferase I (CPT-I) is a key enzyme in fatty acid oxidation, facilitating the transport of long-chain fatty acids into the mitochondria.[5] The interaction of CPT enzymes with their substrates is influenced by the acyl-CoA chain length.[6] this compound, with its short ethyl group, may interact with CPT, potentially as a weak substrate or inhibitor.

Fatty Acid Synthase (FAS)

Fatty acid synthase is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[7] Inhibitors of FAS are of interest as potential antimicrobial and anticancer agents.[8] this compound could potentially act as an inhibitor of FAS by competing with acetyl-CoA for binding to the enzyme complex.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not widely published. However, standard enzymatic assays for enzymes that utilize short-chain acyl-CoAs can be adapted to study the effects of this compound.

General Enzymatic Assay Workflow

Caption: A general workflow for an enzymatic assay to study this compound.

Example: Coupled Spectrophotometric Assay for Acyl-CoA Carboxylase

This protocol is adapted from a standard assay for acetyl-CoA carboxylase and can be used to investigate the inhibitory potential of this compound.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.6), 5 mM MgCl₂, 3 mM ATP, 1 mM NADH, 0.3 mg/ml BSA, 50 mM NaHCO₃, 0.5 mM phosphoenolpyruvate, ~5 units of pyruvate (B1213749) kinase, and ~7 units of lactate (B86563) dehydrogenase.

-

Enzyme Addition: Add a known amount of purified acyl-CoA carboxylase to the reaction mixture.

-

Inhibitor/Substrate Addition: For inhibition studies, add varying concentrations of this compound. To determine kinetic parameters for the natural substrate, add varying concentrations of acetyl-CoA.

-

Initiation and Monitoring: Initiate the reaction by adding the acyl-CoA substrate. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. For inhibition studies, plot the reaction velocity against the this compound concentration to determine the IC₅₀ or Kᵢ. For substrate kinetics, plot the reaction velocity against the acetyl-CoA concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Role in Metabolic Pathways and Drug Development

This compound is a crucial molecule in various metabolic pathways, acting as a coenzyme for the biosynthesis of essential biomolecules like lipids and amino acids.[] It is also vital for the production of acetylcholine, playing a significant role in neurological processes.[]

The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of C2 compounds in some bacteria.[9] While this compound is not a direct intermediate in this pathway, the study of related ethyl-substituted CoA thioesters provides a basis for understanding how such analogs are handled by metabolic enzymes.

In the context of drug development, Coenzyme A analogs are valuable for several reasons:

-

Enzyme Inhibition Studies: They can be used to probe the active sites of CoA-dependent enzymes and to develop specific inhibitors.

-

Mechanistic Probes: By modifying the reactive thioester, analogs like this compound can help elucidate the catalytic mechanisms of enzymes.

-

Drug Screening: this compound could be used in high-throughput screening assays to identify compounds that modulate the activity of enzymes involved in acyl-CoA metabolism.[10]

Signaling Pathway Illustration

Caption: this compound as a competitive inhibitor in metabolic pathways.

Conclusion

This compound serves as a valuable, albeit under-characterized, Coenzyme A analog for biochemical and pharmacological research. Its ethyl-modified thiol group makes it a potential tool for investigating the structure and function of a wide range of acyl-CoA utilizing enzymes. While specific kinetic data and detailed experimental protocols are currently scarce in the literature, the information presented in this guide provides a solid foundation for researchers to design and execute experiments aimed at elucidating the role of this compound in various biological systems. Further research into the enzymatic interactions and metabolic fate of this compound will undoubtedly contribute to our understanding of Coenzyme A metabolism and may pave the way for the development of novel therapeutic agents.

References

- 1. This compound, Analogs and Derivatives of Coenzyme A (CoA) - Jena Bioscience [jenabioscience.com]

- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of acetyl CoA carboxylase and carnitine palmitoyl transferase-1 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the fungal fatty acid synthase type I multienzyme complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Biosynthesis of S-Ethyl-CoA—A Technical Guide to Engineered and In Vitro Production

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

S-Ethyl coenzyme A (S-Ethyl-CoA) is a thioester of coenzyme A that serves as a crucial intermediate and building block in various biotechnological and pharmaceutical applications. Unlike its close analogues such as acetyl-CoA and propionyl-CoA, a dedicated natural biosynthetic pathway for this compound has not been identified. This technical guide provides an in-depth overview of the current understanding and potential strategies for the biosynthesis of this compound. The focus is on engineered in vivo pathways and in vitro chemo-enzymatic synthesis routes. This document summarizes quantitative data from analogous acyl-CoA production systems, details relevant experimental protocols, and provides conceptual diagrams for the proposed synthetic pathways.

Introduction: The Absence of a Natural this compound Biosynthesis Pathway

Coenzyme A (CoA) and its thioester derivatives are central molecules in the metabolism of all known organisms, playing critical roles in the citric acid cycle, fatty acid biosynthesis and degradation, and the synthesis of numerous secondary metabolites.[1] While pathways for the biosynthesis of short-chain acyl-CoAs like acetyl-CoA, propionyl-CoA, and butyryl-CoA are well-characterized, extensive literature review reveals no evidence of a naturally occurring, dedicated biosynthetic pathway for this compound. The ethylmalonyl-CoA pathway, a known metabolic route, is involved in acetyl-CoA assimilation and should not be confused with a direct synthesis pathway for this compound. Consequently, the production of this compound for research and industrial purposes relies on engineered biological systems or in vitro chemical and enzymatic synthesis.

Engineered In Vivo Biosynthesis of this compound: Hypothetical Pathways

The creation of a novel biosynthetic pathway for this compound within a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, represents a promising approach for sustainable production. This strategy involves the heterologous expression of enzymes capable of converting a suitable ethyl-group donor and Coenzyme A into this compound. The promiscuous nature of certain acyl-CoA synthetases and ligases offers a foundation for designing such pathways.[2][3]

Pathway 1: Synthesis from Ethanol (B145695) via a Promiscuous Acyl-CoA Synthetase

A plausible route for this compound production involves a two-step conversion of ethanol, a readily available and inexpensive substrate. This pathway leverages the activity of an alcohol dehydrogenase and a promiscuous acyl-CoA synthetase.

-

Ethanol to Ethanal (Acetaldehyde): An alcohol dehydrogenase (ADH) oxidizes ethanol to ethanal.

-

Ethanal to this compound: A promiscuous acyl-CoA synthetase could potentially catalyze the ligation of ethanal and Coenzyme A to form this compound. However, the direct conversion of an aldehyde to an acyl-CoA is not a typical reaction for this enzyme class. A more likely enzymatic step would be the conversion of an ethyl-donor carboxylic acid.

A more direct enzymatic approach would involve an acyl-CoA synthetase that can directly activate an ethyl donor. While acetyl-CoA synthetase (ACS) has exquisite specificity for acetate (B1210297), some studies have shown that it can accept other short-chain carboxylic acids as substrates, albeit with lower efficiency.[4][5] Rational mutagenesis of the carboxylate binding pocket of ACS has been shown to switch its specificity to longer linear or branched-chain carboxylates, suggesting that engineering an "ethyl-CoA synthetase" is feasible.[6]

Proposed Engineered Pathway from an Ethyl-Group Donor:

Caption: Proposed enzymatic synthesis of this compound using an engineered acyl-CoA synthetase.

Pathway 2: Leveraging Propionyl-CoA Synthetase Activity

The enzyme propionyl-CoA synthetase (PrpE) is known to activate propionate to propionyl-CoA. Studies on the substrate specificity of PrpE from Salmonella enterica have shown that it can also activate other short-chain carboxylic acids like acetate and butyrate, although less efficiently than propionate.[7] It is conceivable that PrpE or a mutated variant could accept an ethyl-group donor as a substrate.

Caption: Hypothetical this compound synthesis via a promiscuous or engineered Propionyl-CoA Synthetase.

In Vitro Synthesis of this compound

For applications requiring high-purity this compound without the complexities of in vivo production, in vitro synthesis offers a robust alternative. Both purely chemical and chemo-enzymatic methods have been successfully employed for the synthesis of various acyl-CoAs and can be adapted for this compound.[1][8]

Chemo-enzymatic Synthesis

A powerful strategy combines chemical synthesis of a precursor with enzymatic ligation to Coenzyme A. This approach can offer high yields and specificity.

Workflow for Chemo-enzymatic Synthesis:

Caption: General workflow for the chemo-enzymatic synthesis of this compound.

Quantitative Data for Analogous Acyl-CoA Synthesis

While specific quantitative data for this compound biosynthesis is not available, data from the synthesis of other short-chain acyl-CoAs can provide valuable benchmarks.

| Acyl-CoA Product | Synthesis Method | Host Organism/System | Titer/Yield | Reference |

| Propionyl-CoA | PrpE from Propionate | S. cerevisiae | 4-9 µM | [5] |

| n-Butyryl-CoA | n-Butanol Pathway | S. cerevisiae | ~6 µM | [5] |

| Malonyl-CoA | MatB Ligation | In Vitro | 95% Yield | [1] |

| Methylmalonyl-CoA | MatB Ligation | In Vitro | 92% Yield | [1] |

| Various Acyl-CoAs | Chemical (CDI/ECF) | In Vitro | 40-75% Yield | [1][8] |

Experimental Protocols

The following are adapted protocols for the synthesis and analysis of this compound based on established methods for other acyl-CoAs.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is based on the use of a promiscuous or engineered acyl-CoA synthetase.

Reaction Mixture (100 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM Coenzyme A (sodium salt)

-

5 mM Ethyl-group donor (e.g., sodium propionate analogue)

-

1 µM Purified engineered acyl-CoA synthetase

-

1 unit/mL Inorganic pyrophosphatase (to drive the reaction)

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for 1-4 hours.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid or by heat inactivation.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for this compound formation by HPLC.

Protocol for Chemical Synthesis of this compound using Ethyl Chloroformate (ECF)

This protocol is adapted from a method for synthesizing various acyl-CoAs.[1]

Materials:

-

Ethyl carboxylic acid (or analogous ethyl donor)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl chloroformate (ECF)

-

Coenzyme A (CoA)

-

0.5 M NaHCO₃ solution

Procedure:

-

Dissolve the ethyl carboxylic acid (10 eq.) in anhydrous THF.

-

Cool the solution to 4°C.

-

Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).

-

In a separate tube, dissolve CoA (1 eq.) in 0.5 M NaHCO₃.

-

Add the CoA solution to the mixed anhydride reaction mixture.

-

Stir for an additional 45 minutes at room temperature.

-

Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

-

The resulting powder can be redissolved in water for purification by HPLC.

HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a C18 reverse-phase column.

-

UV detector set to 260 nm (for the adenine (B156593) moiety of CoA).

Mobile Phase:

-

A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.0).

Procedure:

-

Inject the sample (from the enzymatic or chemical synthesis) onto the C18 column.

-

Run a linear gradient of acetonitrile (e.g., 5% to 50% over 20 minutes).

-

Monitor the absorbance at 260 nm.

-

Compare the retention time of the product peak to a known standard of this compound if available, or confirm the identity of the peak by mass spectrometry.

Conclusion and Future Outlook

While a natural biosynthetic pathway for this compound remains undiscovered, the principles of metabolic engineering and chemo-enzymatic synthesis provide viable routes for its production. The promiscuity of existing acyl-CoA synthetases and the demonstrated success in engineering their substrate specificity suggest that the development of microbial strains capable of producing this compound from simple carbon sources is an achievable goal. Further research into enzyme discovery and protein engineering will be critical to improving the efficiency and selectivity of these synthetic pathways. In parallel, optimization of in vitro synthesis methods will continue to provide a reliable source of high-purity this compound for research and development in the pharmaceutical and biotechnology sectors.

References

- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous fatty acyl CoA ligases produce acyl-CoA and acyl-SNAC precursors for polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

The Emergence of S-Ethyl-CoA in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl Coenzyme A (S-Ethyl-CoA) is a short-chain acyl-thioester of coenzyme A that has emerged as a valuable tool in biochemical and metabolic research. While a singular, definitive discovery event for this compound is not prominent in the historical scientific literature, its recognition and synthesis are direct consequences of the groundbreaking discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s.[1] Following the elucidation of CoA's structure and its central role as an acyl group carrier, the existence and potential synthesis of a variety of acyl-CoA derivatives, including this compound, were inferred. This guide provides an in-depth overview of the historical context, synthesis, biochemical significance, and analytical methodologies related to this compound.

Historical Context: An Inferred Discovery

The history of this compound is intrinsically linked to the discovery of its parent molecule, Coenzyme A. Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for his discovery of coenzyme A and its importance in intermediary metabolism.[1] His work laid the foundation for understanding how two-carbon units (acetyl groups) are activated and transferred in various metabolic pathways, including the citric acid cycle and fatty acid synthesis.[1][2]

Following the establishment of CoA's structure and function, the scientific community began to explore the range of acyl groups that could form thioester bonds with the sulfhydryl group of CoA. The synthesis and study of various acyl-CoA derivatives became a logical progression. While a specific publication heralding the "discovery" of this compound is not apparent, its existence as a simple ethyl-group derivative of CoA was a direct and anticipated extension of the established principles of acyl-CoA biochemistry. Early research on the substrate specificity of enzymes involved in acyl-CoA metabolism likely included the use of various short-chain acyl-CoAs, including propionyl-CoA and butyryl-CoA, creating the context for the synthesis and use of this compound as a research tool and analytical standard.

Biochemical Significance and Metabolic Role

This compound serves as a substrate and probe for various enzymes that recognize short-chain acyl-CoAs. Its primary significance lies in its utility for studying the kinetics and mechanisms of these enzymes.

Enzymatic Interactions:

-

Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of acyl-CoAs from fatty acids, CoA, and ATP. Short-chain acyl-CoA synthetases can utilize short-chain fatty acids like propionate (B1217596) and butyrate (B1204436) and are therefore likely to be capable of synthesizing this compound from ethanoic acid (acetic acid) or utilizing this compound in the reverse reaction. The reaction catalyzed by acetyl-CoA synthetase is a two-step process involving the formation of an acyl-adenylate intermediate.[3]

-

Acyl-CoA Carboxylases: These biotin-dependent enzymes carboxylate acyl-CoAs. For instance, the acyl-CoA carboxylase from Thermobifida fusca YX has been shown to carboxylate acetyl-CoA, propionyl-CoA, and butyryl-CoA, suggesting that this compound could also be a potential substrate.

-

Dehydrogenases and other modifying enzymes: Enzymes involved in the further metabolism of short-chain fatty acids may also interact with this compound, making it a useful tool for characterizing their substrate specificity.

While not a central metabolite in major energy-producing pathways like Acetyl-CoA, this compound can be present in metabolic profiles and may play a role in specific metabolic contexts, potentially arising from the metabolism of xenobiotics or specific dietary components.[4][5]

A proposed metabolic context for this compound is its formation from ethanol. Ethanol can be oxidized to acetaldehyde (B116499) and then to acetate. Acetate can then be activated by acetyl-CoA synthetase to form acetyl-CoA. It is plausible that under certain conditions, a related short-chain acyl-CoA synthetase could utilize an ethyl group donor to form this compound, or that this compound could be formed through other, less characterized pathways.

Quantitative Data

Quantitative data for this compound is not as extensively documented as for major metabolites like Acetyl-CoA. However, by analogy with similar short-chain acyl-CoAs, we can infer its likely biochemical properties. The kinetic parameters of enzymes that utilize short-chain acyl-CoAs provide a valuable reference point.

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source Organism |

| Propionyl-CoA | Acyl-CoA Carboxylase | - | - | Thermobifida fusca YX |

| Butyryl-CoA | Acyl-CoA Carboxylase | - | - | Thermobifida fusca YX |

| Succinate | Succinyl-CoA Synthetase | 0.143 ± 0.001 | 9.85 ± 0.14 | Advenella mimigardefordensis |

| L-Malate | Succinyl-CoA Synthetase | 2.5 - 3.6 | - | E. coli, A. mimigardefordensis, A. borkumensis |

| D-Malate | Succinyl-CoA Synthetase | 3.6 - 4.2 | - | E. coli, A. mimigardefordensis, A. borkumensis |

Note: Specific kinetic data for this compound were not found in the reviewed literature. The table provides data for similar short-chain acyl-CoAs to serve as a comparative reference.[6]

Experimental Protocols

Chemical Synthesis of this compound

A common method for the synthesis of acyl-CoA thioesters is through the reaction of Coenzyme A with an activated acyl donor, such as a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. The following is a generalized protocol based on methods for similar compounds.

Materials:

-

Coenzyme A trilithium salt

-

Propionic anhydride (as a precursor to the ethyl group, or alternatively, ethyl chloroformate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Preparation of the Activated Ethyl Donor: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve propionic anhydride in anhydrous DMF.

-

Activation: Cool the solution to 0°C and add DIPEA dropwise while stirring. Allow the reaction to proceed for 30 minutes at 0°C.

-

Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A trilithium salt in a minimal amount of cold, degassed water.

-

Coupling: Slowly add the activated ethyl donor solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C. Monitor the reaction progress by HPLC.

-

Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a small amount of water.

-

Purification:

-

Acidify the reaction mixture with a dilute solution of TFA.

-

Purify the this compound by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

-

-

Lyophilization: Collect the fractions containing the purified this compound and lyophilize to obtain a stable powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

Enzymatic Assay for this compound Utilizing Enzymes

This protocol describes a general spectrophotometric assay to measure the activity of an enzyme that uses this compound as a substrate and produces a product that can be coupled to a colorimetric or fluorometric reaction. This example is based on a coupled assay for acyl-CoA synthetase.

Materials:

-

Purified enzyme of interest

-

This compound

-

Coupling enzyme(s) and substrate(s) (e.g., for detecting CoA-SH release or product formation)

-

Reaction buffer (specific to the enzyme of interest)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, the coupling enzyme(s) and substrate(s), and any other necessary cofactors.

-

Enzyme Preparation: Prepare a stock solution of the enzyme of interest in a suitable buffer.

-

Substrate Preparation: Prepare a stock solution of this compound in water or a suitable buffer.

-

Assay Initiation:

-

In a cuvette or microplate well, combine the reaction mixture and the enzyme solution.

-

Initiate the reaction by adding the this compound solution.

-

-

Data Acquisition: Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength over time.

-

Data Analysis:

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard for calibration curve

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

-

Sample extraction solution (e.g., acetonitrile/methanol/water)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cell samples in a cold extraction solution containing the internal standard.

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the sample extract onto the C18 column.

-

Elute the analytes using a gradient of mobile phase B.

-

-

MS/MS Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound (Multiple Reaction Monitoring - MRM). The precursor ion will be the molecular weight of this compound, and a characteristic product ion will be generated upon fragmentation (e.g., the phosphopantetheine fragment).

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. biochem.du.ac.in [biochem.du.ac.in]

- 8. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Ethyl-CoA as a Substrate for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Ethyl-Coenzyme A (S-Ethyl-CoA) is a synthetic analog of the vital metabolic intermediate Acetyl-Coenzyme A (Acetyl-CoA). In the field of enzyme kinetics, this compound serves as an invaluable tool for studying the activity and inhibition of enzymes that naturally utilize Acetyl-CoA or other short-chain acyl-CoAs as substrates. Its structural similarity allows it to bind to the active sites of these enzymes, while its ethyl group, in place of the acetyl group, can offer different reaction kinetics and stability properties. This makes it particularly useful for developing and standardizing enzymatic assays, especially in high-throughput screening (HTS) environments for drug discovery.

This guide provides a comprehensive overview of this compound, including its biochemical properties, applications in enzyme kinetics, tabulated kinetic data for relevant enzymes, detailed experimental protocols, and the metabolic context of its natural counterpart, Acetyl-CoA.

Biochemical Properties and Applications

This compound is a stable thioester that acts as a substrate for a variety of enzymes, most notably acetyltransferases. The enzymatic reaction typically involves the transfer of the ethyl group to an acceptor molecule, releasing free Coenzyme A (CoA-SH) in the process. The liberation of this free thiol group is the cornerstone of the most common method for monitoring the reaction rate.

The primary application of this compound is in continuous spectrophotometric assays designed to measure the activity of enzymes such as:

-

Histone Acetyltransferases (HATs): Involved in epigenetic regulation.

-

N-Terminal Acetyltransferases (NATs): Responsible for protein N-terminal modification.[1]

-

Citrate Synthase: A key enzyme in the citric acid cycle (TCA cycle).[2]

-

Acyl-CoA Carboxylases: Involved in fatty acid synthesis.[3]

-

HMG-CoA Synthase: A crucial enzyme in cholesterol biosynthesis.[4]

The use of this compound allows for the precise determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are fundamental for characterizing enzyme function and inhibitor potency.[5][6]

Quantitative Kinetic Data

The following table summarizes known kinetic parameters for various enzymes utilizing short-chain acyl-CoA substrates, including analogs like this compound. These values are critical for designing kinetic experiments and for comparative analysis.

| Enzyme | Organism/Source | Substrate | Kₘ (µM) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) | Reference |

| Acyl-CoA Carboxylase | Thermobifida fusca YX | Acetyl-CoA | 130 ± 10 | N/A | N/A | [3] |

| Acyl-CoA Carboxylase | Thermobifida fusca YX | Propionyl-CoA | 50 ± 10 | N/A | N/A | [3] |

| Acyl-CoA Carboxylase | Thermobifida fusca YX | Butyryl-CoA | 190 ± 20 | N/A | N/A | [3] |

| 5-epi-aristolochene Synthase | Nicotiana tabacum | FPP | ~5 | ~0.05 | ~10,000 | [7] |

| Amorphadiene Synthase | Artemisia annua | FPP | ~1.5 | ~0.03 | ~20,000 | [7] |

| Bornyl Diphosphate Synthase | Salvia officinalis | GPP | 1.4 | N/A | N/A | [7] |

Note: Data for this compound specifically is often embedded within broader studies of acyl-CoA utilizing enzymes. The values for analogous substrates are provided for comparative context.

Experimental Protocols

A widely used method for measuring the activity of enzymes that process this compound is the DTNB-based assay. This continuous spectrophotometric assay quantifies the release of Coenzyme A (CoA-SH).

Protocol: DTNB-Based Assay for Acetyltransferase Activity

This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a substrate.[1][8]

1. Principle:

The enzyme catalyzes the transfer of the ethyl group from this compound to a specific acceptor substrate. This reaction releases free CoA-SH. The thiol group of CoA-SH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[2][9]

2. Reagents and Equipment:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific enzyme being studied.

-

This compound: Stock solution (e.g., 10 mM in water).

-

Acceptor Substrate: The molecule that accepts the ethyl group (e.g., a peptide for a HAT enzyme).

-

DTNB Solution: 10 mM in assay buffer.

-

Purified Enzyme: At a suitable concentration determined by initial rate experiments.

-

Spectrophotometer: Capable of reading absorbance at 412 nm, preferably with kinetic measurement capabilities.

-

96-well Microplates: For high-throughput analysis.

3. Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing the assay buffer, DTNB, and the acceptor substrate.

-

Reaction Initiation: In a microplate well, combine the reaction mix with the this compound substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme to the well. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes).

-

Controls: Run parallel reactions including:

-

No-enzyme control: To account for any non-enzymatic hydrolysis of this compound.

-

No-substrate control: To measure any background activity.

-

4. Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of TNB²⁻ formation (µM/min). The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is typically 13,600-14,150 M⁻¹cm⁻¹.

-

To determine Kₘ and Vₘₐₓ, repeat the assay with varying concentrations of this compound while keeping the acceptor substrate concentration constant and saturating.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[10]

Visualizations: Workflows and Pathways

General Reaction and Detection Scheme

The following diagram illustrates the fundamental two-stage process of the enzymatic reaction followed by the colorimetric detection of the released Coenzyme A.

Caption: Enzymatic conversion of this compound and subsequent detection of CoA-SH using DTNB.

Experimental Workflow for Kinetic Parameter Determination

This flowchart outlines the systematic process for determining an enzyme's kinetic parameters using the DTNB assay.

Caption: Workflow for determining enzyme kinetic parameters (Kₘ, Vₘₐₓ).

Metabolic Context: The Central Role of Acetyl-CoA

This compound is used experimentally to probe enzymatic reactions that, in a biological context, involve Acetyl-CoA. This diagram shows the central role of Acetyl-CoA, linking catabolic pathways to essential anabolic and regulatory processes.

Caption: Central metabolic role of Acetyl-CoA, the natural analog of this compound.

References

- 1. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiologics.com [cellbiologics.com]

- 3. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Presence of S-Ethyl-CoA in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl coenzyme A (S-Ethyl-CoA) is a thioester of coenzyme A and ethanol (B145695). While its close relative, acetyl-CoA, is a central hub in metabolism, the natural occurrence and physiological significance of this compound in organisms remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge regarding the endogenous presence of this compound. It delves into the established metabolic context of a related ethyl-containing thioester, S-ethylmalonyl-CoA, explores potential biosynthetic routes for this compound, particularly in the context of ethanol metabolism, and provides a comprehensive overview of the analytical methodologies that can be adapted for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating short-chain acyl-CoAs and to stimulate further exploration into the potential roles of this compound in cellular metabolism and signaling.

Natural Occurrence of Ethyl-Containing Coenzyme A Thioesters

Direct evidence for the widespread natural occurrence of free this compound in organisms is currently scarce in scientific literature. However, the presence of an ethyl group attached to a coenzyme A moiety is established in the context of the ethylmalonyl-CoA pathway.

The Ethylmalonyl-CoA Pathway in Bacteria

The ethylmalonyl-CoA pathway is a key metabolic route for the assimilation of acetyl-CoA in various bacteria, particularly those lacking the isocitrate lyase enzyme for the glyoxylate (B1226380) cycle. This pathway is crucial for the central carbon metabolism of many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as some actinomycetes.[1][2] Within this pathway, (2R)- and (2S)-ethylmalonyl-CoA are key intermediates.[1] The pathway enables the net conversion of two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA, which can then be used for biosynthesis.

Potential Biosynthetic Pathways of this compound

While direct enzymatic synthesis of this compound is not well-documented, plausible routes for its formation can be hypothesized based on known enzymatic reactions involving ethanol and coenzyme A.

Non-oxidative Ethanol Metabolism in Mammals

In mammalian tissues, ethanol can be metabolized non-oxidatively to form fatty acid ethyl esters (FAEEs). This reaction is catalyzed by enzymes with acyl-CoA:ethanol O-acyltransferase (AEAT) activity.[3] This process involves the transfer of a fatty acyl group from a fatty acyl-CoA to ethanol. While this pathway is primarily associated with long-chain fatty acyl-CoAs, it raises the possibility that a similar enzymatic activity could potentially utilize a short-chain acyl-CoA or even coenzyme A itself in the presence of an ethyl group donor, though this is speculative.

Acyl-CoA Synthetase Activity

Acetyl-CoA synthetase (ACS) is an enzyme that catalyzes the formation of a thioester bond between coenzyme A and a carboxylic acid.[4] While highly specific for acetate (B1210297), some studies have shown that ACS enzymes can have a broader substrate specificity and may activate other short-chain carboxylic acids.[5] It is conceivable that under certain conditions or with a specific isoform of an acyl-CoA synthetase, ethanol or a related two-carbon precursor could be activated to form this compound. However, the direct enzymatic synthesis of this compound from ethanol and CoA has not been demonstrated. In yeast, an ethanol O-acetyltransferase (Eat1p) has been identified that synthesizes ethyl acetate from ethanol and acetyl-CoA, highlighting the enzymatic capability of handling ethanol as a substrate in acyl transfer reactions.[1]

Quantitative Data on Acyl-CoAs in Biological Systems

To date, there is a lack of quantitative data on the endogenous concentrations of this compound in any organism. To provide a frame of reference for researchers aiming to detect and quantify this molecule, the following table summarizes the reported concentrations of the structurally related and well-studied short-chain acyl-CoAs, acetyl-CoA and malonyl-CoA, in various organisms. These values indicate the expected low micromolar to nanomolar concentration range for short-chain acyl-CoAs in biological samples.

| Organism/Tissue | Acyl-CoA | Concentration Range | Reference(s) |

| Escherichia coli | Acetyl-CoA | 20 - 600 µM (0.05 - 1.5 nmol/mg dry wt) | [6] |

| Escherichia coli | Malonyl-CoA | 4 - 90 µM (0.01 - 0.23 nmol/mg dry wt) | [6] |

| Arabidopsis thaliana (leaves) | Acetyl-CoA | 5 nmol/g fresh weight | [7] |

| Spinacia oleracea (leaves) | Acetyl-CoA | 6.8 nmol/g fresh weight | [7] |

| Developing Oilseeds | Acetyl-CoA | 5 - 25 nmol/g fresh weight | [7][8] |

| Mammalian Cells (MCF7) | Total Fatty Acyl-CoAs | 80.4 ± 6.1 pmol/106 cells | [9] |

| Mammalian Cells (RAW264.7) | Total Fatty Acyl-CoAs | 12 ± 1.0 pmol/106 cells | [9] |

| Rat Brain | Acetyl-CoA | ~12 µmol/L | [10] |

Experimental Protocols for Acyl-CoA Analysis

The detection and quantification of short-chain acyl-CoAs like this compound are challenging due to their low abundance and chemical lability. The methods outlined below for other acyl-CoAs can be adapted for this compound analysis.

Sample Preparation and Extraction

Proper sample preparation is critical to prevent the degradation of acyl-CoAs.

-

Quenching: Immediately freeze tissues or cell pellets in liquid nitrogen to halt metabolic activity.[7]

-

Homogenization: Homogenize the frozen sample in a suitable extraction buffer. A common method involves extraction with an acidic organic solvent mixture, such as 2.5% (v/v) perchloric acid in a methanol/water solution, to precipitate proteins and extract the acyl-CoAs.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[11]

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a common method for acyl-CoA analysis.

-

Derivatization (for Fluorescence Detection): To enhance sensitivity, acyl-CoAs can be derivatized to fluorescent compounds. A widely used method is the conversion to their etheno-derivatives using chloroacetaldehyde (B151913).[12]

-

Incubate the extracted acyl-CoAs with a chloroacetaldehyde solution at an elevated temperature (e.g., 80°C) for a specific duration.

-

The reaction converts the adenine (B156593) moiety of CoA into a fluorescent 1,N6-ethenoadenine derivative.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for separation. Ion-pairing reagents like tetrabutylammonium (B224687) phosphate (B84403) can be added to the mobile phase to improve the retention and separation of the highly polar acyl-CoAs.

-

-

Detection:

-

UV Detection: The adenine ring of the CoA molecule has a characteristic absorbance at approximately 260 nm.[13]

-

Fluorescence Detection: For etheno-derivatives, excitation is typically around 270-300 nm and emission is measured at approximately 410 nm.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of acyl-CoAs without the need for derivatization.

-

Chromatographic Separation: Similar to HPLC, reverse-phase chromatography is used to separate the acyl-CoAs.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA.

-

Precursor Ion: The protonated molecular ion [M+H]+ of the specific acyl-CoA. For this compound (C23H40N7O16P3S), the monoisotopic mass is approximately 795.15 g/mol .[13]

-

Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of the acyl group, leaving the CoA moiety. Another characteristic fragment corresponds to the phosphopantetheine part of the molecule.

-

-

Signaling Pathways and Logical Relationships

While no signaling pathways are known to directly involve this compound, we can visualize the established ethylmalonyl-CoA pathway and a hypothetical pathway for this compound formation from ethanol.

Figure 1: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation in Bacteria.

Figure 2: Hypothetical Biosynthesis of this compound from Ethanol and Coenzyme A.

Experimental Workflow for this compound Detection

The following diagram illustrates a general workflow for the detection and quantification of this compound from biological samples.

Figure 3: General Experimental Workflow for the Analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in organisms remains an open area of investigation. While the ethylmalonyl-CoA pathway provides a clear example of an ethyl-containing CoA thioester in bacterial metabolism, the presence and role of free this compound in a broader range of organisms are yet to be established. The potential for its formation through non-oxidative ethanol metabolism or via promiscuous acyl-CoA synthetases warrants further research. The advanced analytical techniques available for acyl-CoA analysis provide the necessary tools to explore the existence and potential physiological concentrations of this compound. Future studies focusing on targeted metabolomics in organisms exposed to high levels of ethanol or with engineered metabolic pathways could shed light on this elusive molecule. Elucidating the presence and function of this compound could reveal new metabolic pathways and regulatory mechanisms, with potential implications for biotechnology and drug development.

References

- 1. EC 2.3.1.268 [iubmb.qmul.ac.uk]

- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, Analogs and Derivatives of Coenzyme A (CoA) - Jena Bioscience [jenabioscience.com]

S-Ethyl-CoA and its relation to fatty acid synthesis

An In-depth Technical Guide to S-Ethyl-CoA and its Relation to Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a non-hydrolyzable analog of acetyl-CoA, and its role as a potential modulator of the de novo fatty acid synthesis (FASyn) pathway. We will delve into its mechanism of action, present quantitative inhibition data for related thioester analogs, detail relevant experimental protocols, and illustrate key concepts with diagrams to support research and development in metabolic diseases and oncology.

Introduction to De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is a critical metabolic pathway responsible for producing fatty acids from acetyl-CoA. This process is fundamental for various cellular functions, including the formation of cell membranes, energy storage in the form of triglycerides, and the production of signaling molecules.[1] In mammals, the pathway is highly active in lipogenic tissues like the liver and adipose tissue.

The synthesis of fatty acids is a multi-step process involving several key enzymes.[2] The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[3][4] Subsequently, the multi-domain enzyme Fatty Acid Synthase (FASN) catalyzes the successive addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate (a 16-carbon saturated fatty acid).[1]

Given that many cancer cells exhibit upregulated FASyn to meet the demands of rapid proliferation, the enzymes in this pathway, particularly ACC, have become attractive targets for therapeutic intervention.[1]

Biochemical Profile of this compound

This compound is a synthetic analog of the natural enzyme substrate Acetyl-CoA. By replacing the reactive acetyl group with a stable ethyl group, this compound can act as a competitive inhibitor or a tool for studying CoA-binding enzymes without being consumed in the reaction.

| Property | Value |

| Molecular Formula | C₂₃H₄₀N₇O₁₆P₃S (free acid) |

| Molecular Weight | 795.58 g/mol (free acid) |

| Purity (HPLC) | ≥ 95% |

| Form | Aqueous solution (10-11 mM) |

| pH | 7.5 ±0.5 |

| Spectroscopic λₘₐₓ | 260 nm (ε = 16.0 L mmol⁻¹ cm⁻¹) |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. |

Data sourced from Jena Bioscience.[5]

Interaction with the Fatty Acid Synthesis Pathway

As an analog of acetyl-CoA, this compound is hypothesized to interact with enzymes that utilize acetyl-CoA as a substrate. The primary target in the FASyn pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed step.

Mechanism of Action at Acetyl-CoA Carboxylase (ACC)

ACC has two key catalytic activities: a biotin (B1667282) carboxylase (BC) domain and a carboxyltransferase (CT) domain.[3] The CT domain is responsible for transferring a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This compound, due to its structural similarity to acetyl-CoA, can bind to this active site. However, the stability of the ethyl group prevents it from being carboxylated, leading to competitive inhibition of the enzyme. This blocks the production of malonyl-CoA, thereby halting the entire downstream fatty acid synthesis pathway.

Figure 1: Inhibition of the Fatty Acid Synthesis Pathway by this compound.

Quantitative Inhibition Data

While specific kinetic data for this compound is not widely published, studies on analogous thioester compounds provide valuable insight into the potential potency and mechanism of this class of inhibitors. The following data is for a representative thioester analog ("Thioester Analogue X").[6]

Table 1: In Vitro Enzymatic Inhibition Profile of a Thioester Analog [6]

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Acetyl-CoA Carboxylase 1 (ACC1) | 5.2 ± 0.8 | 2.1 ± 0.4 | Competitive |

| Acetyl-CoA Carboxylase 2 (ACC2) | 8.9 ± 1.2 | 3.5 ± 0.6 | Competitive |

| Fatty Acid Synthase (FAS) | 25.6 ± 3.1 | 10.3 ± 1.5 | Non-competitive |

| Thiolase I | > 100 | - | No significant inhibition |

| Citrate Synthase | 78.4 ± 9.5 | - | Weak inhibition |

Table 2: Cellular Activity of a Thioester Analog in A549 Cells [6]

| Assay | Endpoint | EC₅₀ (µM) |

|---|---|---|

| Fatty Acid Synthesis Inhibition | Inhibition of [¹⁴C]-acetate incorporation | 15.3 ± 2.1 |

| Cell Proliferation | BrdU Incorporation | 42.8 ± 5.5 |

This data demonstrates that thioester analogs can be potent and selective inhibitors of ACC enzymes, acting competitively with the natural substrate, acetyl-CoA.[6] The cellular activity data confirms that this enzymatic inhibition translates to the suppression of de novo fatty acid synthesis within a cellular context.[6]

Experimental Protocols

Detailed protocols are essential for researchers studying enzyme kinetics and cellular metabolism. The following are generalized methods for characterizing thioester inhibitors like this compound.

Protocol 1: In Vitro ACC Inhibition Assay

This protocol describes a radiometric method to determine the IC₅₀ of an inhibitor for ACC by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.[6]

1. Materials and Reagents: [6]

-

Purified recombinant human ACC1 or ACC2

-

Acetyl-CoA

-

ATP (Adenosine triphosphate)

-

[¹⁴C]-Sodium Bicarbonate

-

Bovine Serum Albumin (BSA)

-

Citrate (as an activator)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound (or other inhibitor, dissolved in DMSO)

-

Trichloroacetic acid (TCA) for stopping the reaction

-

Glass fiber filters

-

Scintillation cocktail and vials

2. Procedure: [6]

-

Prepare a reaction mixture containing assay buffer, BSA, citrate, ATP, acetyl-CoA, and the purified ACC enzyme.

-

Add varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) to the reaction tubes.

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [¹⁴C]-sodium bicarbonate.

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding a small volume of concentrated TCA.

-

Filter the mixture through glass fiber filters to capture the acid-stable product, [¹⁴C]-malonyl-CoA.

-

Wash the filters with TCA to remove any unincorporated [¹⁴C]-bicarbonate.

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis: [6]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Figure 2: General workflow for an in vitro ACC enzyme inhibition assay.

Protocol 2: Cellular Fatty Acid Synthesis Inhibition Assay

This protocol measures the effect of an inhibitor on de novo fatty acid synthesis in a cellular context by tracking the incorporation of a radiolabeled precursor into cellular lipids.[6]

1. Materials and Reagents: [6]

-

Cultured cells (e.g., A549 non-small cell lung cancer cells)

-

Cell culture medium and supplements

-

Inhibitor (e.g., this compound)

-

[¹⁴C]-acetic acid

-

Reagents for cell lysis (e.g., NaOH)

-

Solvents for lipid extraction (e.g., chloroform, methanol, hexane)

-

Scintillation cocktail and vials

2. Procedure: [6]

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the inhibitor for a set period (e.g., 24 hours).

-

Add [¹⁴C]-acetic acid to the cell culture medium and incubate for 2-4 hours to allow for metabolic labeling of newly synthesized lipids.

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated label.

-

Lyse the cells and saponify the lipids by adding a strong base (e.g., NaOH) and heating.

-

Acidify the lysate and extract the fatty acids using an organic solvent like hexane.

-

Transfer the organic layer to a scintillation vial and allow the solvent to evaporate.

-

Add scintillation cocktail and quantify the radioactivity.

3. Data Analysis: [6]

-

Normalize the radioactive counts to the protein concentration of the cell lysate for each sample.

-

Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationships and Drug Development

Understanding the mechanism of inhibition is crucial for drug development. As a competitive inhibitor, this compound directly competes with the endogenous substrate, acetyl-CoA, for binding to the enzyme's active site. The degree of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate.

Figure 3: Logical diagram of competitive inhibition at the ACC active site.

For drug development professionals, molecules like this compound serve two primary purposes:

-

Research Tool: As a stable analog, it is invaluable for co-crystallization studies to elucidate the structure of the ACC active site, aiding in the rational design of more potent and selective inhibitors.

-

Scaffold for Inhibitor Design: The core structure provides a starting point for medicinal chemists to develop novel drug candidates. Modifications can be made to improve binding affinity, cell permeability, and pharmacokinetic properties.

Conclusion

This compound and related thioester analogs are powerful tools for investigating the fatty acid synthesis pathway. By competitively inhibiting the rate-limiting enzyme, Acetyl-CoA Carboxylase, these compounds can effectively shut down the production of fatty acids. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to utilize these molecules in their studies of metabolic regulation and for drug development professionals to explore novel therapeutic strategies targeting diseases characterized by aberrant lipid metabolism.

References

- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]